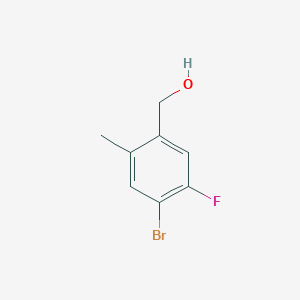

4-Bromo-5-fluoro-2-methylbenzyl alcohol

描述

Significance of Aryl Halides and Benzyl (B1604629) Alcohols as Synthetic Precursors

Aryl halides and benzyl alcohols are cornerstone functional groups in organic synthesis, each offering unique and powerful avenues for molecular construction. Aryl halides, which contain a halogen atom attached to an sp2-hybridized carbon of an aromatic ring, are crucial precursors for forming new carbon-carbon and carbon-heteroatom bonds. ncert.nic.in They are widely used as starting materials for a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are indispensable tools for constructing complex molecular frameworks. nbinno.com The halogen atom serves as a reactive handle or leaving group, enabling chemists to introduce a wide variety of substituents onto the aromatic ring.

Benzyl alcohol and its derivatives are equally significant. The hydroxyl group can be easily converted into other functional groups; for instance, it can be oxidized to form benzaldehydes or carboxylic acids, or it can be transformed into a good leaving group for nucleophilic substitution reactions. sigmaaldrich.comresearchgate.net Furthermore, the benzyl group is frequently employed as a protecting group for alcohols and amines in multi-step syntheses due to its stability under various reaction conditions and its facile removal via mild hydrogenolysis. wikipedia.org The dual functionality of a molecule containing both an aryl halide and a benzyl alcohol moiety creates a powerful synthon with orthogonal reactive sites, allowing for sequential and selective chemical transformations.

Overview of the Chemical Landscape of Substituted Benzyl Alcohol Compounds

The chemical landscape of substituted benzyl alcohols is broad and diverse, with applications spanning pharmaceuticals, agrochemicals, fragrances, and material science. researchgate.netwikipedia.orgchemimpex.com The properties and reactivity of the benzyl alcohol can be finely tuned by the nature and position of substituents on the aromatic ring. Electron-donating groups, for example, can influence the rate of electrophilic aromatic substitution, while electron-withdrawing groups can affect the acidity of the benzylic proton.

Halogenation represents a particularly powerful strategy for modifying the properties of benzyl alcohols. The introduction of halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netresearchgate.net Fluorine, in particular, is often incorporated into drug candidates to enhance metabolic stability or to modulate the pKa of nearby functional groups, thereby improving pharmacokinetic properties. nih.govsci-hub.box Bromine and iodine, with their larger atomic size and greater polarizability, are excellent handles for transition-metal-catalyzed cross-coupling reactions. nbinno.com Consequently, poly-substituted and multi-halogenated benzyl alcohols are highly valuable intermediates, providing chemists with versatile platforms for building molecular complexity.

Table 1: Comparative Physicochemical Properties of Related Benzyl Alcohol Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromobenzyl alcohol | C₇H₇BrO | 187.03 | 75-77 | - |

| 4-Bromo-α-methylbenzyl alcohol | C₈H₉BrO | 201.06 | 36-38 | 119-121 (at 7 mmHg) |

| 2-Bromo-5-fluorobenzyl alcohol | C₇H₆BrFO | 205.02 | - | - |

| 2-Amino-5-bromobenzyl alcohol | C₇H₈BrNO | 202.05 | 112-113 | - |

Data sourced from publicly available chemical databases. Note that properties for 4-Bromo-5-fluoro-2-methylbenzyl alcohol are not available, so related structures are presented for context. sigmaaldrich.comorgsyn.org

Rationales for Investigating this compound

While specific research findings on this compound are not extensively documented in public literature, a strong rationale for its investigation can be constructed based on the strategic combination of its functional groups. This molecule is a highly functionalized aromatic building block designed for multi-purpose utility in complex organic synthesis, particularly in medicinal chemistry.

The key rationales for its synthesis and use include:

Orthogonal Reactivity for Sequential Chemistry : The molecule possesses three distinct points of potential modification: the benzylic alcohol, the bromo substituent, and the aromatic ring itself. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of new aryl, alkyl, or vinyl groups. nbinno.com Simultaneously, the alcohol moiety can be oxidized to an aldehyde for subsequent reactions like reductive amination or Wittig reactions, or used in esterification. sigmaaldrich.com This orthogonality allows for a planned, stepwise assembly of a larger molecule.

Utility in Medicinal Chemistry : The structural motifs present in the compound are highly relevant in drug design. A close analog, 4-Bromo-2-methylbenzyl alcohol, serves as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com The fluorine atom is a common bioisostere for a hydrogen atom and is known to enhance metabolic stability and receptor binding affinity by altering electronic properties and forming favorable interactions like halogen bonds. researchgate.netnih.gov

Fine-Tuning of Steric and Electronic Properties : The methyl group at the 2-position (ortho to the alcohol) provides steric hindrance that can influence the conformation of the benzyl alcohol and any derivatives formed from it. It also has an electronic-donating effect that can modulate the reactivity of the aromatic ring. The specific 4-bromo and 5-fluoro substitution pattern creates a unique electronic environment on the phenyl ring, which can be critical for tuning the biological activity or material properties of a target molecule.

Given these features, this compound is logically pursued as a specialized intermediate for creating novel, complex, and potentially biologically active compounds where precise control over molecular architecture and physicochemical properties is required. Its analogs, such as 2-Bromo-5-fluorobenzyl alcohol, are already recognized as sought-after precursors in the pharmaceutical and fine chemical industries for these very reasons. nbinno.comchemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

(4-bromo-5-fluoro-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQASWNAXLCGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CO)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 Bromo 5 Fluoro 2 Methylbenzyl Alcohol

Reactions Involving the Benzylic Alcohol Moiety

The hydroxyl group attached to the benzylic carbon is the most reactive site in 4-bromo-5-fluoro-2-methylbenzyl alcohol, dictating its chemical behavior in numerous transformations.

Oxidation Pathways to Aromatic Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol group in this compound can selectively yield either the corresponding aldehyde, 4-bromo-5-fluoro-2-methylbenzaldehyde (B1280888), or the carboxylic acid, 4-bromo-5-fluoro-2-methylbenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

Copper-TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalysis is a prominent method for the aerobic oxidation of primary alcohols to aldehydes. nih.govnih.gov This system is highly effective for the chemoselective oxidation of benzylic alcohols. nih.gov The catalyst system, often comprising a copper(I) source like CuBr or Cu(MeCN)₄, a ligand such as 2,2'-bipyridine (B1663995) (bpy), and a base like N-methylimidazole (NMI), utilizes ambient air as the terminal oxidant. nih.govacs.org

The catalytic cycle is understood to involve a two-stage mechanism. nih.govjst.go.jp In the first stage, "catalyst oxidation," Cu(I) and the hydroxylamine (B1172632) TEMPO-H are oxidized by oxygen. The second stage, "substrate oxidation," involves the Cu(II) species and the TEMPO radical mediating the oxidation of the alcohol via a Cu(II)-alkoxide intermediate. nih.gov For benzylic alcohols, the turnover-limiting step is typically the aerobic oxidation of the Cu(I)/TEMPOH species. nih.gov The reaction is generally rapid for benzylic alcohols, often reaching completion within 30-60 minutes at room temperature. nih.govrsc.org The presence of electron-donating or withdrawing groups on the aromatic ring can influence the reaction rate, though the system is compatible with a wide range of functional groups, including halogens. acs.orgrsc.org

| Catalyst System Components | Substrate Type | Typical Conditions | Product | Key Mechanistic Feature |

| Cu(I)/bpy/TEMPO/NMI | Primary Benzylic Alcohols | Acetonitrile (B52724), Room Temp, Air | Aldehyde | Catalyst oxidation by O₂ is turnover-limiting. nih.gov |

| CuCl/TEMPO | Primary Benzylic Alcohols | DMF | Aldehyde | Less effective for aliphatic alcohols. nih.govnih.gov |

| Cu(II)/bpy/TEMPO/Base | Primary Alcohols | Acetonitrile or Water | Aldehyde | Base identity (e.g., KOtBu, DBU) influences rate. nih.gov |

Beyond catalytic aerobic methods, a variety of selective reagents can be employed for the oxidation of this compound.

To Aldehydes: The selective oxidation to 4-bromo-5-fluoro-2-methylbenzaldehyde requires mild reagents that prevent overoxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a classic reagent for the selective oxidation of benzylic alcohols, although it often requires large excesses and activation. nih.govchemicalbook.com A system using catalytic quantities of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with manganese(III) acetate (B1210297) as a co-oxidant is effective for electron-rich benzylic alcohols. nih.gov Other methods include the use of reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions, though these often involve toxic byproducts or require cryogenic temperatures. nih.govorgsyn.org More environmentally benign approaches, such as photochemical oxidation using Eosin Y as a photocatalyst and molecular oxygen as the oxidant, have also been developed for the selective conversion of benzyl (B1604629) alcohols to aldehydes. organic-chemistry.org

To Carboxylic Acids: For the synthesis of 4-bromo-5-fluoro-2-methylbenzoic acid, stronger oxidizing conditions are necessary. A convenient one-pot, two-step procedure involves an initial TEMPO-catalyzed oxidation with sodium hypochlorite (B82951) (NaOCl) under phase-transfer conditions to form the aldehyde, which is then further oxidized in the same pot with sodium chlorite (B76162) (NaClO₂). nih.gov This method is compatible with many sensitive functional groups, including electron-rich aromatic rings. nih.gov Another approach utilizes a combination of Selectfluor and sodium bromide in an aqueous acetonitrile solution, which generates hypobromous acid in situ as the active oxidant for the conversion of primary alcohols to carboxylic acids. nih.gov

| Target Product | Reagent(s) | Typical Conditions | Notes |

| Aldehyde | MnO₂ | Dichloromethane, Room Temp | Requires large excess of reagent. chemicalbook.com |

| Aldehyde | cat. DDQ, Mn(OAc)₃ | - | Effective for activated benzylic alcohols. nih.gov |

| Aldehyde | Eosin Y, O₂, Blue LED | - | Metal-free, photochemical method. organic-chemistry.org |

| Carboxylic Acid | TEMPO, NaOCl, then NaClO₂ | Biphasic system (e.g., CH₂Cl₂/H₂O) | One-pot, two-step procedure. nih.gov |

| Carboxylic Acid | Selectfluor, NaBr | CH₃CN/H₂O | Generates HOBr in situ. nih.gov |

Functional Group Interconversions of the Hydroxyl Group

The hydroxyl group of this compound can be readily converted into other functional groups, such as esters, ethers, and halides.

Esterification: The formation of esters from this compound can be achieved through several methods. A direct esterification with a carboxylic acid can be catalyzed by a porous phenolsulphonic acid-formaldehyde resin (PAFR), which acts as a heterogeneous acid catalyst. researchgate.net This method has shown high yields for the esterification of various benzyl alcohols with acetic acid under solvent-free conditions. researchgate.net Another approach involves the oxidative self-esterification or cross-esterification with other alcohols, catalyzed by a basic ionic liquid like 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM]OAc) using oxygen as the oxidant. nih.gov This metal-free system demonstrates high yields for various substituted benzylic alcohols. nih.gov Tetrabutylammonium iodide (TBAI) can also catalyze the direct esterification of alcohols under mild conditions. rsc.orgrsc.org

Etherification: Symmetrical or unsymmetrical ethers can be synthesized from this compound. Iron(III) chloride (FeCl₃) in propylene (B89431) carbonate, a green solvent, can catalyze the symmetrical etherification (homocoupling) of various substituted benzyl alcohols. nih.govacs.org For the synthesis of unsymmetrical ethers, a common method is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Alternatively, direct dehydrative cross-etherification with another alcohol can be achieved using an iron(II) triflate catalyst with a pyridine (B92270) bis-imidazoline ligand. researchgate.net Benzylic alcohols with electron-withdrawing groups, such as the bromo and fluoro substituents on the target molecule, are generally reactive under these conditions. nih.govnih.gov

| Transformation | Reagent(s)/Catalyst | Key Features |

| Esterification | Carboxylic Acid, PAFR catalyst | Heterogeneous catalysis, solvent-free option. researchgate.net |

| Esterification | [EMIM]OAc, O₂ | Metal-free, oxidative esterification. nih.gov |

| Symmetrical Etherification | FeCl₃·6H₂O | Green solvent (propylene carbonate). nih.govacs.org |

| Unsymmetrical Etherification | Alcohol, Fe(OTf)₂, ligand | Direct dehydrative cross-coupling. researchgate.net |

Replacing the benzylic hydroxyl group with a halogen, particularly bromine, to form 1-(bromomethyl)-4-bromo-5-fluoro-2-methylbenzene is a key transformation. This can be achieved directly from the alcohol using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). A common laboratory method involves reacting the alcohol with a mixture of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). rsc.org This reaction proceeds via an Appel-type mechanism and is generally effective for converting primary alcohols, including benzylic ones, to the corresponding bromides under mild conditions. rsc.org Another route involves free radical bromination of the corresponding toluene (B28343) derivative (4-bromo-5-fluoro-2-methyltoluene) using N-bromosuccinimide (NBS) and a radical initiator, but direct conversion from the alcohol is often preferred for its selectivity.

Derivatization for Analytical Purposes

Esterification: The benzyl alcohol can be converted to its corresponding ester, such as benzyl acetate, through reaction with an acid like acetic acid. analis.com.myvedantu.comnih.gov This transformation is typically catalyzed by an acid. analis.com.myvedantu.com For analytical purposes, more reactive acylating agents like perfluorooctanoyl chloride can be employed. This not only creates a more volatile derivative but also introduces a high-mass fluorinated tag, which is advantageous for mass spectrometric detection, leading to a derivative with a distinct molecular ion and fragmentation pattern. nih.gov

Silylation: The hydroxyl group of benzyl alcohols can be readily converted to a silyl (B83357) ether. researchgate.netgelest.comgelest.com Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) are commonly used for this purpose. rsc.org This process often proceeds smoothly at room temperature and can be performed without a catalyst in specific solvent systems like DMSO-hexane. rsc.org Silylation increases the volatility of the alcohol, making it more amenable to GC analysis. researchgate.net The choice of silylating agent can be tailored for specific analytical needs, including the use of hindered silanes for selective derivatization. gelest.comgelest.com

Reactions Involving the Halogenated Aromatic Ring

The aromatic ring of this compound possesses two halogen substituents, a bromine atom and a fluorine atom, which serve as reactive sites for various transformations, particularly transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The carbon-bromine bond in this compound is a prime site for palladium or nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The reactivity of aryl halides in these reactions generally follows the order I > OTf > Br > Cl. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. libretexts.org For this compound, the aryl bromide moiety can react with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives. libretexts.orgresearchgate.netnih.gov The choice of ligands, which are often bulky and electron-rich phosphines or N-heterocyclic carbenes (NHCs), is crucial for the efficiency of the catalytic cycle. libretexts.orgnih.gov

Kumada Coupling: This coupling reaction utilizes a Grignard reagent as the nucleophile. nrochemistry.comorganic-chemistry.org The reaction of this compound with an aryl or alkyl Grignard reagent, catalyzed by a nickel or palladium complex, would lead to the corresponding substituted benzyl alcohol. organic-chemistry.orgrhhz.netnih.gov Nickel catalysts are often preferred for their ability to couple aryl bromides. rhhz.netnih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. organic-chemistry.orgnih.gov this compound can be reacted with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base to yield substituted stilbenes or cinnamate (B1238496) derivatives. organic-chemistry.orgmdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net The reaction of this compound with a terminal alkyne would produce an alkynyl-substituted benzyl alcohol. organic-chemistry.orgresearchgate.net Copper-free Sonogashira protocols have also been developed. libretexts.orgorganic-chemistry.org

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction | Nucleophile | Catalyst System (Typical) | Potential Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) complex, Base | Biaryl-substituted benzyl alcohol |

| Kumada | R-MgBr | Ni or Pd complex | Alkyl/Aryl-substituted benzyl alcohol |

| Heck | Alkene | Pd(0) complex, Base | Alkenyl-substituted benzyl alcohol |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | Alkynyl-substituted benzyl alcohol |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.orglibretexts.org In this compound, the fluorine atom is a potential site for SNAr. The reactivity of halogens in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to that observed in cross-coupling reactions. masterorganicchemistry.com This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

The presence of the bromo and methyl groups, as well as the benzyl alcohol moiety, will influence the electronic nature of the ring and thus its susceptibility to nucleophilic attack. For an efficient SNAr reaction to occur at the fluorine position, the ring generally needs to be sufficiently electron-deficient. libretexts.orgmdpi.com Reactions of fluoroarenes with various nucleophiles such as amines, alkoxides, and thiolates can be promoted by strong bases. mdpi.comacs.org In some cases, SNAr reactions can be catalyzed by transition metals or superbases. acs.orgnih.gov Given the substitution pattern, the reactivity of the fluorine atom in this compound towards SNAr would likely require forcing conditions or the presence of a strong activating group. researchgate.netnih.gov

Further substitution on the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is challenging due to the presence of two deactivating halogen substituents. Both the bromine and fluorine atoms are ortho, para-directing but deactivate the ring towards electrophilic attack. The methyl group is an activating, ortho, para-directing group. The hydroxymethyl group is generally considered a weakly deactivating, ortho, para-directing group.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

The mechanisms of the cross-coupling reactions mentioned above have been extensively studied.

Suzuki-Miyaura Reaction: The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.orgnih.gov The base plays a critical role in the transmetalation step. libretexts.orgdigitellinc.com

Kumada Coupling: The mechanism is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation with the Grignard reagent, and reductive elimination. nrochemistry.com Isomerization of the organopalladium intermediate may be necessary before reductive elimination. nrochemistry.com Some nickel-catalyzed Kumada couplings are proposed to proceed through a Ni(I)-Ni(III) catalytic cycle involving radical processes. rhhz.net

Heck Reaction: The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination affords the coupled product and a palladium-hydride species, which is then converted back to the Pd(0) catalyst in the presence of a base.

Sonogashira Coupling: The reaction typically involves two interconnected catalytic cycles. wikipedia.orglibretexts.org The palladium cycle includes oxidative addition, while the copper cycle involves the formation of a copper acetylide intermediate. Transmetalation of the acetylide group from copper to palladium is a key step, followed by reductive elimination. wikipedia.orgnih.gov Copper-free versions have a modified mechanism, which can involve a palladium-palladium transmetalation. nih.gov

Kinetic Studies and Rate-Determining Steps

Detailed kinetic studies specifically for this compound are not readily found in the public domain. However, kinetic investigations of a wide range of substituted benzyl alcohols in oxidation reactions have established some general principles that can be extrapolated.

In the oxidation of benzyl alcohols, the rate-determining step often involves the cleavage of the α-C-H bond of the alcohol. orientjchem.orgcore.ac.uk This is supported by studies on various substituted benzyl alcohols where a significant primary kinetic isotope effect is observed when the benzylic hydrogen is replaced with deuterium. asianpubs.orgrsc.org For instance, in the oxidation of α,α-dideuteriobenzyl alcohol by pyrazinium dichromate, a substantial primary kinetic isotope effect (kH/kD = 6.61 at 303 K) was observed, indicating the scission of the C-H bond in the rate-determining step. asianpubs.org

The reaction rate is typically first order with respect to both the benzyl alcohol and the oxidizing agent. orientjchem.org For acid-catalyzed oxidations, the rate can also show a dependence on the acid concentration. orientjchem.orgasianpubs.org The electronic nature of the substituents on the aromatic ring significantly influences the reaction rate. Electron-donating groups tend to accelerate the reaction by stabilizing the electron-deficient transition state that develops during hydride transfer from the benzylic carbon. Conversely, electron-withdrawing groups generally retard the reaction rate. orientjchem.org In the case of this compound, the electron-donating methyl group would be expected to increase the reaction rate, while the electron-withdrawing bromine and fluorine atoms would be expected to decrease it. The net effect on the reaction kinetics would depend on the relative magnitudes of these opposing electronic effects.

A common mechanism proposed for the oxidation of benzyl alcohols involves the formation of a chromate (B82759) ester intermediate in the case of chromium-based oxidants, followed by the rate-determining decomposition of this ester via a cyclic transition state. asianpubs.org

Table 1: General Kinetic Parameters for Benzyl Alcohol Oxidation

| Parameter | General Observation | Citation |

| Reaction Order (Substrate) | First Order | orientjchem.org |

| Reaction Order (Oxidant) | First Order | orientjchem.org |

| Rate-Determining Step | α-C-H bond cleavage | core.ac.ukasianpubs.orgrsc.org |

| Effect of Electron-Donating Groups | Accelerates reaction | orientjchem.org |

| Effect of Electron-Withdrawing Groups | Retards reaction | orientjchem.org |

This table represents generalized findings for substituted benzyl alcohols and is not specific to this compound.

Role of Catalyst Systems and Ligands in Reactivity and Selectivity

Specific studies on catalyst systems and ligands for the transformation of this compound are not available in the reviewed literature. However, extensive research on the catalytic oxidation of benzyl alcohols provides a framework for understanding how catalysts and ligands can influence the reactivity and selectivity of this compound.

Palladium-based catalysts are widely used for the selective oxidation of benzyl alcohols to aldehydes. mdpi.com The activity and selectivity of these catalysts can be significantly influenced by the support material, the addition of a second metal, and the presence of ligands. For instance, the addition of gold to palladium catalysts can alter the catalytic activity and selectivity towards benzaldehyde (B42025). mdpi.com Similarly, bimetallic Pd-Zn catalysts have shown enhanced selectivity for benzaldehyde in the solvent-free aerobic oxidation of benzyl alcohol. nih.gov

The choice of ligand can also play a crucial role in the outcome of the reaction. In palladium-catalyzed allylic C-H oxidation, for example, the use of specific bissulfoxide ligands was found to be essential for efficient C-H activation. mdpi.com For the oxidation of benzyl alcohols, ligands can modify the electronic properties of the metal center, influence the adsorption of reactants, and prevent catalyst deactivation. In some cases, ligand-free systems have also been shown to be effective. For example, palladium single atoms have been found to catalyze the aerobic oxidation of benzyl alcohols to benzoic acids without the need for ligands or other additives. nih.govacs.org

Gold-copper alloy clusters have also been investigated for the partial oxidation of benzyl alcohol, with the support material (e.g., ceria, alumina, titania) and the presence of ligands like triphenylphosphine (TPP) having a complex interplay on the catalyst's activity and selectivity. rsc.org

The role of the catalyst is often to facilitate the key steps of the reaction, such as the activation of the alcohol and the oxidant. For example, in the aerobic oxidation of benzyl alcohol catalyzed by Au and Au-Pd clusters, the metal centers are proposed to activate molecular oxygen, which then participates in the hydrogen abstraction from the alcohol. mdpi.com

Table 2: Examples of Catalyst Systems for Benzyl Alcohol Oxidation

| Catalyst System | Key Findings | Citation |

| Pd-based catalysts | Active for selective oxidation to aldehydes; support and additives are crucial. | mdpi.com |

| Au-Pd bimetallic catalysts | Can enhance activity and selectivity compared to monometallic systems. | mdpi.com |

| Pd-Zn/TiO₂ | Improved selectivity to benzaldehyde in solvent-free oxidation. | nih.gov |

| Palladium single atoms | Catalyze aerobic oxidation to benzoic acids without ligands. | nih.govacs.org |

| Au-Cu alloy clusters | Activity and selectivity are influenced by support, composition, and ligands. | rsc.org |

This table provides examples of catalyst systems used for the oxidation of benzyl alcohol and related compounds and is not specific to this compound.

Applications of 4 Bromo 5 Fluoro 2 Methylbenzyl Alcohol in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Molecules

4-Bromo-5-fluoro-2-methylbenzyl alcohol serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, particularly those with potential biological activity. The compound's utility stems from the orthogonal reactivity of its functional groups. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group, such as a tosylate or a halide. The bromine atom is amenable to a wide range of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, alkyl, or amino groups.

A notable example of the importance of the 4-bromo-5-fluoro-2-methylphenyl scaffold is in the synthesis of pharmaceutically active compounds. For instance, the closely related compound, 5-bromo-4-fluoro-2-methylaniline, is a key building block for the synthesis of MDL compounds, which are known activators of sirtuin 6 (SIRT6), a protein that acts as a tumor suppressor. ossila.com The synthesis of these complex N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivatives highlights the value of this substitution pattern in medicinal chemistry. ossila.com this compound can be considered a synthetic equivalent for introducing this valuable fragment into molecules, for example, through oxidation to the aldehyde followed by reductive amination.

Furthermore, the bromo-substituted benzyl (B1604629) moiety is a key structural feature in intermediates for major pharmaceuticals. For example, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (B586799) is a critical intermediate in the synthesis of Canagliflozin, a medication used to treat type 2 diabetes. google.comnih.gov While the synthesis of this specific thiophene (B33073) derivative may start from a different precursor, the structural similarity underscores the importance of the 4-bromo-2-methylbenzyl unit in the construction of complex, high-value molecules.

The reactivity of this compound allows for a stepwise and controlled elaboration of its structure, making it an ideal starting material for multi-step syntheses. The ability to selectively functionalize different positions on the aromatic ring and the benzylic position provides a high degree of molecular diversity from a single precursor.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of a variety of heterocyclic systems. The primary alcohol can be converted to a more reactive benzyl halide, typically a benzyl bromide or chloride, which can then be used to alkylate heteroatoms such as nitrogen, oxygen, or sulfur, leading to the formation of heterocyclic rings.

For example, benzyl halides are common reagents in the synthesis of N-substituted heterocycles. The reaction of 4-bromo-5-fluoro-2-methylbenzyl bromide with a primary amine can lead to the formation of a secondary amine, which can then undergo intramolecular cyclization to form a nitrogen-containing heterocycle. Alternatively, it can be used to alkylate the nitrogen atom of a pre-existing heterocyclic core.

The bromine atom on the aromatic ring provides an additional handle for synthetic manipulation. Following the formation of a heterocyclic system via the benzyl group, the bromine atom can participate in a subsequent cross-coupling reaction to further functionalize the molecule. This two-pronged reactivity allows for the construction of complex, highly substituted heterocyclic frameworks that would be difficult to access through other synthetic routes.

While direct examples of the use of this compound in the synthesis of specific heterocyclic compounds are not extensively documented in the readily available literature, the known reactivity of benzyl halides and bromoarenes in heterocyclic synthesis strongly suggests its potential in this area. The principles of established synthetic methodologies for constructing heterocycles can be readily applied to this versatile building block.

Precursor for Specialty Chemical and Material Science Applications

The unique combination of functional groups in this compound makes it an attractive precursor for the development of specialty chemicals and advanced materials. The presence of bromine and fluorine atoms can impart specific properties to the resulting materials, such as flame retardancy, thermal stability, and altered electronic characteristics.

In the realm of material science, benzyl alcohol derivatives can be used as monomers in polymerization reactions. The alcohol functionality can be esterified or etherified to introduce polymerizable groups. The resulting polymers containing the 4-bromo-5-fluoro-2-methylphenyl moiety could exhibit interesting properties for applications in areas such as high-performance plastics or as additives to modify the properties of existing polymers.

Furthermore, the aromatic core of this molecule can be incorporated into the structure of liquid crystals or organic light-emitting diodes (OLEDs). The polarity and polarizability of the molecule, influenced by the halogen substituents, can affect the mesomorphic and photophysical properties of the resulting materials. While specific applications of this compound in material science are not yet widely reported, the exploration of its potential in this field is an active area of research.

The development of new materials with tailored properties is a continuous effort, and the availability of versatile building blocks like this compound is crucial for innovation in this field.

Contributions to Chemical Library Diversification and Parallel Synthesis

The generation of chemical libraries containing a large number of structurally diverse compounds is a key strategy in drug discovery and materials science for the identification of new leads with desired properties. This compound is an excellent scaffold for the construction of such libraries due to its multiple points of diversification.

The primary alcohol can be readily converted to a variety of other functional groups. For example, oxidation to the aldehyde allows for the use of this compound in a wide range of C-C bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, each introducing a different substituent. The aldehyde can also be used in reductive amination reactions with a diverse set of primary and secondary amines to generate a library of substituted benzylamines.

The bromine atom on the aromatic ring serves as another diversification point. A library of compounds can be generated by subjecting the bromo-substituted scaffold to a series of different cross-coupling reactions. For instance, a Suzuki coupling with a panel of boronic acids would yield a library of biaryl compounds. Similarly, a Buchwald-Hartwig amination with a variety of amines would generate a library of substituted anilines.

Structural Characterization Methodologies and Spectroscopic Analysis Approaches

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for deducing the structure of organic compounds. By interacting with molecules using various forms of electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. For 4-Bromo-5-fluoro-2-methylbenzyl alcohol, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary data.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the expected signals would be:

Aromatic Protons: Two signals are expected in the aromatic region (typically δ 7.0-7.5 ppm). The proton at position 3 and the proton at position 6 would appear as distinct signals, likely doublets or more complex multiplets due to coupling with the adjacent ¹⁹F atom and long-range couplings.

Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) would appear around δ 4.6-4.7 ppm. rsc.orgbmrb.io This signal would disappear upon D₂O exchange.

Methyl Protons (-CH₃): A sharp singlet for the three methyl protons is anticipated around δ 2.3 ppm. rsc.orgchemicalbook.com

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The spectrum for this compound would show eight distinct signals:

Aromatic Carbons: Six signals would be present in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine (C-5) would exhibit a large coupling constant (JC-F), while the carbons adjacent to it (C-4 and C-6) would show smaller couplings. The carbon bearing the bromine (C-4) would be found in the δ 115-120 ppm range, while the fluorine-bearing carbon (C-5) would be significantly downfield. organicchemistrydata.org

Benzylic Carbon (-CH₂OH): This signal is expected around δ 63-65 ppm. rsc.orgbmrb.io

Methyl Carbon (-CH₃): This signal would appear upfield, typically in the range of δ 18-21 ppm. rsc.orgbmrb.io

¹⁹F NMR: The ¹⁹F NMR spectrum is highly specific for fluorine-containing compounds. A single signal would be observed for the fluorine atom at C-5. Its chemical shift would be indicative of the electronic environment of the aromatic ring. For comparison, the signal for 4-Fluorobenzyl alcohol appears at approximately -114 ppm (relative to CFCl₃) in DMSO-d6. spectrabase.com The signal for this compound would be influenced by the presence of the adjacent bromo and methyl groups.

| NMR Data for this compound (Predicted/Typical Ranges) | |

| Technique | Nucleus |

| ¹H NMR | Aromatic-H |

| Benzylic-CH₂ | |

| Methyl-CH₃ | |

| Hydroxyl-OH | |

| ¹³C NMR | Aromatic-C |

| C-Br | |

| C-F | |

| Benzylic-CH₂OH | |

| Methyl-CH₃ | |

| ¹⁹F NMR | Aromatic-F |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the energy required to excite molecular vibrations, such as stretching and bending of chemical bonds.

Key expected vibrational frequencies for this compound include:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, broadened by hydrogen bonding. nih.govnist.gov

C-H Stretch (Aromatic): Weak to medium bands typically appear above 3000 cm⁻¹. nist.gov

C-H Stretch (Aliphatic): Medium bands are expected in the 2850-3000 cm⁻¹ region for the methyl and benzylic CH₂ groups. nist.gov

C=C Stretch (Aromatic): Several weak to medium bands will be observed in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the stretching of the C-O bond of the primary alcohol is expected in the 1000-1200 cm⁻¹ range. nih.gov

C-F Stretch: A strong absorption band is anticipated in the 1000-1400 cm⁻¹ region.

C-Br Stretch: A characteristic absorption is expected at lower frequencies, typically in the 500-650 cm⁻¹ range. nih.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, and would help confirm the aromatic and aliphatic C-H and C=C vibrations. nih.gov

| Vibrational Spectroscopy Data (Typical Frequencies) | | | :--- | :--- | :--- | | Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | | O-H Stretch | Alcohol | 3200 - 3600 nih.govnist.gov | Strong, Broad | | C-H Stretch | Aromatic | 3000 - 3100 nist.gov | Medium to Weak | | C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 3000 nist.gov | Medium | | C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak | | C-O Stretch | Primary Alcohol | 1000 - 1200 nih.gov | Strong | | C-F Stretch | Aryl Fluoride (B91410) | 1000 - 1400 | Strong | | C-Br Stretch | Aryl Bromide | 500 - 650 nih.gov | Medium to Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted benzene (B151609) rings, like the one in this compound, exhibit characteristic π → π* transitions. The presence of substituents such as halogens (Br, F), an alkyl group (-CH₃), and a hydroxymethyl group (-CH₂OH) on the benzene ring influences the position and intensity of the absorption maxima (λmax). These substituents typically cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene. One would expect to observe characteristic absorption bands in the UV region, likely between 250 and 300 nm.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

For this compound (C₈H₈BrFO), the high-resolution mass spectrum would confirm the molecular formula. The key features of the mass spectrum would be:

Molecular Ion (M⁺): A prominent molecular ion peak would be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2) separated by two mass units. libretexts.org The monoisotopic mass of the M⁺ peak corresponding to the ⁷⁹Br isotope is approximately 217.97 Da. uni.lu

Key Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the CH₂OH group is a common pathway for benzyl (B1604629) alcohols.

Loss of Water: Dehydration to lose an H₂O molecule (18 amu) from the molecular ion is a characteristic fragmentation for alcohols, leading to a peak at [M-18]⁺. libretexts.org

Loss of Hydroxyl Radical: Loss of ·OH (17 amu) can also occur.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at [M-Br]⁺.

Solid-State Characterization Methods

While spectroscopic methods elucidate the structure of individual molecules, solid-state methods provide information about the arrangement of these molecules in a crystalline solid.

Single-crystal X-ray diffraction is the most powerful method for determining the absolute three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique would provide precise data on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds would be determined, confirming the connectivity established by NMR.

Conformation: The spatial orientation of the hydroxymethyl group relative to the plane of the aromatic ring would be defined.

Crystal Packing: The analysis would reveal how individual molecules are arranged in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from starting materials, byproducts, and isomers that may arise during its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for such purposes.

While specific, detailed research findings on the chromatographic separation of this compound are not extensively published in peer-reviewed literature, general methodologies for analogous substituted benzyl alcohols can be applied. Commercial suppliers of this compound often specify purity levels determined by GC, indicating that this is a standard method for quality control.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a versatile and widely used method for the analysis of polar and nonpolar compounds, making it suitable for this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.

A typical HPLC method for a compound like this compound would involve the following:

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol. |

| Detector | UV detector set at a wavelength where the aromatic ring absorbs, typically around 254 nm. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

The retention time in HPLC is influenced by the polarity of the compound. For this compound, the presence of the polar alcohol group and the nonpolar halogenated aromatic ring would result in a moderate retention time under standard reversed-phase conditions. The separation of isomers is a significant challenge in chromatography. For instance, the separation of positional isomers of bromofluorobenzyl alcohols would depend on subtle differences in their polarity and interaction with the stationary phase.

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that benzyl alcohols can be volatilized, GC is a suitable method for purity assessment of this compound.

A standard GC method would likely utilize the following parameters:

| Parameter | Typical Conditions |

| Column | A capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | Sufficiently high to ensure rapid volatilization without decomposition, e.g., 250 °C. |

| Oven Temperature Program | A temperature gradient to ensure good separation of components with different boiling points. |

| Detector | Flame Ionization Detector (FID) for general purity analysis or Mass Spectrometry (MS) for definitive peak identification. |

GC-MS is particularly valuable as it provides both retention time data and mass spectral data for each separated component, allowing for the identification of impurities.

Separation Science of Halogenated Benzyl Alcohol Isomers

The separation of isomers, such as those of bromofluorobenzyl alcohol, is a complex task in separation science. The chromatographic behavior is influenced by factors such as the position of the halogen and methyl substituents on the aromatic ring. These positional differences can lead to variations in dipole moment and van der Waals interactions with the stationary phase, which can be exploited for separation. For chiral benzyl alcohols, specialized chiral stationary phases in either GC or HPLC are necessary to resolve the enantiomers.

Computational and Theoretical Investigations of 4 Bromo 5 Fluoro 2 Methylbenzyl Alcohol

Quantum Chemical Calculations

No specific data found.

Density Functional Theory (DFT) for Ground State Properties

No specific data found.

No specific data found.

No specific data found.

No specific data found.

No specific data found.

No specific data found.

Polarizability and Hyperpolarizability Computations

The study of polarizability and hyperpolarizability is crucial for understanding a molecule's response to an external electric field, which is fundamental for the development of nonlinear optical (NLO) materials. researchgate.net Density Functional Theory (DFT) is a common method used to calculate these properties. researchgate.net

Polarizability (α) measures the linear response of the molecular electron cloud to an electric field, essentially quantifying how easily the electron density can be distorted. Hyperpolarizability (β) describes the nonlinear response and is of particular interest for NLO applications, as a large hyperpolarizability value indicates a stronger NLO response. researchgate.net These computations are typically performed using DFT methods, such as B3LYP, often combined with a suitable basis set like 6-311++G(d,p) to ensure accuracy. researchgate.netresearchgate.net The calculations yield tensor components for both polarizability (αxx, αxy, αyy, etc.) and hyperpolarizability (βxxx, βxxy, βxyy, etc.), from which the total (or average) values are derived. gaussian.com

While specific computational studies on the polarizability and hyperpolarizability of 4-Bromo-5-fluoro-2-methylbenzyl alcohol are not available in the surveyed literature, the expected data from such a study would be presented as follows:

Table 1: Calculated Dipole Moment (µ), Polarizability (α), and First Hyperpolarizability (β) of this compound (Illustrative Data)

| Parameter | Value (a.u.) |

| Dipole Moment (µ) | |

| µx | Value |

| µy | Value |

| µz | Value |

| µtotal | Value |

| Polarizability (α) | |

| αxx | Value |

| αxy | Value |

| αyy | Value |

| αxz | Value |

| αyz | Value |

| αzz | Value |

| αtotal | Value |

| First Hyperpolarizability (β) | |

| βx | Value |

| βy | Value |

| βz | Value |

| βtotal | Value |

| Note: These values are illustrative as specific experimental or computational data for this compound were not found in the searched sources. |

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. rsc.org It is widely used to simulate UV-Vis absorption spectra by calculating the vertical excitation energies and corresponding oscillator strengths. researchgate.net This allows for the prediction of the absorption maxima (λmax) and the intensity of electronic transitions. rsc.org

The choice of functional (e.g., B3LYP, CAM-B3LYP, PBE0) and basis set is critical for the accuracy of TD-DFT calculations. researchgate.net The simulation provides insights into the nature of the electronic transitions, such as n → π* or π → π*, by analyzing the molecular orbitals involved. researchgate.net For this compound, TD-DFT would elucidate how the substituents (bromo, fluoro, methyl) on the benzyl (B1604629) alcohol core influence its electronic absorption properties.

Specific TD-DFT calculations for this compound have not been reported in the reviewed literature. An example of how such results would be tabulated is provided below.

Table 2: Simulated UV-Vis Spectral Data for this compound using TD-DFT (Illustrative Data)

| Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| Value | Value | Value | HOMO -> LUMO | π -> π |

| Value | Value | Value | HOMO-1 -> LUMO | π -> π |

| Value | Value | Value | HOMO -> LUMO+1 | n -> π* |

| Note: This table is illustrative. HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital. |

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms, providing detailed information about the energy landscape of chemical transformations.

Energy Profile Calculations for Reaction Pathways

By mapping the potential energy surface, computational methods can detail the energetic changes that occur as reactants are converted into products. acs.org These energy profile diagrams plot the energy of the system against the reaction coordinate. Key points on this profile include the energies of reactants, products, intermediates, and transition states. acs.org Such calculations can, for example, determine whether a particular reaction is thermodynamically favorable by comparing the energies of the reactants and products. acs.org For a hypothetical reaction involving this compound, this analysis would reveal the most likely reaction pathway among several possibilities.

Transition State Characterization and Activation Energy Determination

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction pathway, and its structure corresponds to a saddle point on the potential energy surface. acs.org Frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. bldpharm.com The energy difference between the reactants and the transition state defines the activation energy (Ea or ΔG‡), a crucial kinetic parameter that governs the reaction rate. acs.org A lower activation energy implies a faster reaction.

While no specific reaction mechanisms involving this compound have been computationally studied in the available literature, a hypothetical reaction's activation energy could be determined as shown in the illustrative table below.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative Data)

| Reaction Pathway | Transition State | Activation Energy (ΔG‡) (kcal/mol) |

| Pathway A | TS1 | Value |

| Pathway B | TS2 | Value |

| Note: This table illustrates how activation energy data for competing pathways would be presented. |

Structure-Reactivity and Structure-Property Relationship Analysis

Computational chemistry allows for the calculation of various molecular descriptors that help in understanding the relationship between a molecule's structure and its reactivity or physical properties. rsc.org Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Other quantum chemical descriptors like chemical potential, hardness, and the electrophilicity index can also be derived to provide a more detailed picture of reactivity. researchgate.net Although specific analyses for this compound are not present in the searched literature, these computational approaches would be key to predicting its chemical behavior.

Solvent Effects and Environmental Impact on Molecular Properties

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.org Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to model bulk solvent effects on molecular geometry and electronic properties. rsc.org Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but can capture specific interactions like hydrogen bonding. These studies are essential for predicting how this compound would behave in different chemical environments.

Retrosynthetic Analysis and Synthetic Route Design for 4 Bromo 5 Fluoro 2 Methylbenzyl Alcohol

Principles of Retrosynthetic Analysis Applied to Halogenated Benzyl (B1604629) Alcohols

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It begins with the target molecule and works backward, breaking it down into a series of simpler precursor molecules. scienceforums.netyoutube.com Each backward step, or "transform," corresponds to the reverse of a known, reliable chemical reaction. The imaginary, charged species resulting from these disconnections are termed "synthons," which are then matched with their real-world chemical equivalents, known as "synthetic equivalents." ox.ac.ukresearchgate.net

For halogenated benzyl alcohols, this analysis is guided by several key principles:

Functional Group Interconversion (FGI): It is often advantageous to change one functional group into another to facilitate a key bond-forming step or to manage chemoselectivity. researchgate.net For instance, a benzyl alcohol can be retrosynthetically derived from a corresponding aldehyde, ketone, or carboxylic acid via an FGI transform, as the reduction of these carbonyl compounds is a high-yielding and reliable process. solubilityofthings.comyoutube.com

Chemoselectivity: In a molecule with multiple functional groups, such as a halogenated benzyl alcohol, the order of reactions is crucial. ox.ac.uk A reactive functional group might need to be introduced late in the synthesis to avoid unwanted side reactions in preceding steps. amazonaws.com For example, the easily oxidized benzyl alcohol group might be best handled in its more stable precursor form (e.g., a carboxylic acid) during harsh reaction conditions like aromatic halogenation.

Regioselectivity: The positions of the substituents (bromo, fluoro, methyl, and hydroxymethyl groups) on the aromatic ring are critical. The analysis must consider the directing effects of these groups in electrophilic aromatic substitution reactions to ensure the correct isomer is formed.

Strategic Disconnections for the Target Compound

The structure of 4-Bromo-5-fluoro-2-methylbenzyl alcohol offers several points for strategic disconnection.

The most apparent disconnection involves the benzylic alcohol. This functional group can be formed through the reduction of a carbonyl group. This leads to a Functional Group Interconversion (FGI) as the primary retrosynthetic step.

FGI to Aldehyde/Carboxylic Acid: The primary alcohol can be disconnected to a more stable aldehyde or carboxylic acid. This is a common and highly effective strategy. askthenerd.comyoutube.com The reduction of a carboxylic acid or an aldehyde to a primary alcohol is a standard transformation, typically achieved with reagents like Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄). solubilityofthings.com

This leads to the first key precursor: 4-Bromo-5-fluoro-2-methylbenzaldehyde (B1280888) or 4-Bromo-5-fluoro-2-methylbenzoic acid .

Table 1: Retrosynthetic Disconnection of the Benzylic Alcohol

| Transform | Precursor Molecule | Required Forward Reaction | Typical Reagents |

| Functional Group Interconversion (FGI) | 4-Bromo-5-fluoro-2-methylbenzoic acid | Reduction | 1. LiAlH₄ 2. H₂O or BH₃·THF |

| Functional Group Interconversion (FGI) | 4-Bromo-5-fluoro-2-methylbenzaldehyde | Reduction | NaBH₄, LiAlH₄ |

The next set of disconnections involves breaking the carbon-halogen and carbon-carbon bonds attached to the aromatic ring. The key is to determine the most logical order for introducing the bromo, fluoro, and methyl/carboxyl groups. This requires analyzing the directing effects of the substituents.

Methyl (CH₃): Ortho-, para-directing and activating.

Carboxyl (COOH): Meta-directing and deactivating.

Halogens (Br, F): Ortho-, para-directing and deactivating.

Considering these effects, a plausible disconnection strategy would be to remove the halogens from a substituted benzoic acid precursor.

Disconnect C-Br bond: Removing the bromine atom from 4-bromo-5-fluoro-2-methylbenzoic acid leads to 5-fluoro-2-methylbenzoic acid . The forward reaction would be the bromination of this precursor. The carboxyl group is meta-directing, and the fluorine is ortho-, para-directing. Both would direct an incoming electrophile (Br⁺) to position 4, making this a highly regioselective step.

Disconnect C-F bond: While direct fluorination can be challenging, a fluorine atom can be introduced via a Sandmeyer-type reaction from an amino group. Disconnecting the C-F bond from 5-fluoro-2-methylbenzoic acid leads to 5-amino-2-methylbenzoic acid .

Disconnect COOH group: The carboxyl group can be formed by the oxidation of the methyl group of a toluene (B28343) derivative. imperial.ac.uk This disconnects 5-amino-2-methylbenzoic acid to 4-amino-3-methyltoluene (p-toluidine derivative) . However, a more direct route would start from a commercially available substituted toluene.

A more streamlined approach might start from a readily available halogenated toluene. Let's consider 1-bromo-2-fluoro-4-methylbenzene as a potential starting material.

Functional Group Interconversions (FGIs) in Retrosynthetic Planning

Functional Group Interconversions are crucial for manipulating the molecule into a state that is ready for the next key reaction. fiveable.me In the synthesis of this compound, several FGIs are essential.

Oxidation of a Benzylic Methyl Group: A key FGI is the oxidation of the methyl group on the aromatic ring to a carboxylic acid. imperial.ac.uk This is a powerful transformation that allows the introduction of the oxygen-containing functional group required for the final target. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective for this purpose.

Reduction of a Carboxylic Acid: As previously discussed, the final step in the most logical synthetic sequence is the reduction of the carboxylic acid to the primary benzyl alcohol. solubilityofthings.com This is a reliable FGI that avoids handling the more reactive benzyl alcohol during the synthesis.

Amine to Fluorine Conversion: If a route involving an amino precursor is chosen, the diazotization of an aniline (B41778) derivative followed by a Schiemann reaction (using HBF₄) or related Sandmeyer reaction is a classic FGI for introducing fluorine onto an aromatic ring.

Identification of Accessible Starting Materials and Key Synthons

Based on the disconnections, we can identify plausible starting materials and the corresponding synthons. ox.ac.uk A highly strategic starting material would be 4-Bromo-2-fluoro-1-methylbenzene or a closely related isomer, which is commercially available.

Let's analyze a route starting from 4-bromo-5-fluoro-2-methylaniline . ossila.com

Table 2: Synthons and Synthetic Equivalents

| Synthon (Imaginary Ion) | Synthetic Equivalent (Real Reagent) | Corresponding Reaction |

| 4-Bromo-5-fluoro-2-methylbenzoyl cation | 4-Bromo-5-fluoro-2-methylbenzoyl chloride | Friedel-Crafts Acylation |

| "4-Bromo-5-fluoro-2-methylphenyl anion" | 4-Bromo-5-fluoro-2-methylphenylmagnesium bromide (Grignard Reagent) | Grignard Reaction |

| Bromonium ion (Br⁺) | Br₂ / FeBr₃ or N-Bromosuccinimide (NBS) | Electrophilic Aromatic Bromination |

A practical route would aim to use simple, commercially available materials. A search for precursors reveals compounds like 5-Bromo-4-fluoro-2-methylaniline ossila.com and Methyl 4-bromo-5-fluoro-2-hydroxybenzoate , bldpharm.com suggesting that polysubstituted benzene (B151609) rings with this pattern are synthetically accessible. A logical starting point could be 2-fluoro-1-methylbenzene (2-fluorotoluene) .

Multi-Step Synthesis Planning and Optimization of Reaction Sequences

Based on the retrosynthetic analysis, a plausible multi-step synthesis can be designed. The key is to establish the correct order of reactions to ensure proper regiochemistry and avoid unwanted side reactions.

Proposed Synthetic Route:

A robust synthetic plan would start with a commercially available, simpler aromatic compound and introduce the required functional groups in a stepwise manner.

Route 1: Starting from 2-Fluorotoluene

Bromination: Start with 2-fluorotoluene . The methyl group is activating and ortho-, para-directing. The fluorine atom is deactivating but also ortho-, para-directing. The para position relative to the strongly activating methyl group is the most likely site for electrophilic substitution. Bromination with Br₂ and a Lewis acid catalyst (e.g., FeBr₃) would yield 4-bromo-2-fluoro-1-methylbenzene .

Side-Chain Oxidation: The methyl group of 4-bromo-2-fluoro-1-methylbenzene is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid. This step yields 4-bromo-2-fluorobenzoic acid . Correction: This route leads to the wrong isomer. The required product is 4-Bromo-5-fluoro -2-methylbenzyl alcohol.

Let's re-evaluate the starting material and sequence. A better starting material would be 3-Fluoro-4-methylaniline .

Route 2: A More Plausible Synthesis

Starting Material: 4-Methyl-3-fluoroaniline .

Bromination: The amino group is a powerful ortho-, para-director. The position ortho to the amine and meta to the fluorine/methyl groups is highly activated. Bromination with Br₂ in a suitable solvent should selectively yield 5-bromo-3-fluoro-4-methylaniline .

Deamination (Sandmeyer Reaction): The amino group can be removed. This involves diazotization with NaNO₂/HCl followed by reduction with H₃PO₂. This would yield 1-bromo-5-fluoro-2-methylbenzene . Correction: This also leads to the wrong isomer.

Let's reconsider the initial analysis. The relationship between the substituents is key. The methyl group is at position 2, the fluorine at 5, and the bromine at 4.

Route 3: Corrected Strategic Synthesis

Starting Material: 2-Methyl-5-fluoroaniline .

Bromination: The amino group is a strong ortho-, para-director. The position para to the amine (position 4) is open and activated. Bromination (e.g., with NBS) would yield 4-bromo-2-methyl-5-fluoroaniline .

Sandmeyer Reaction (Diazotization followed by Hydrolysis): To introduce the alcohol precursor (a carboxyl group), we first need to replace the amine. A more direct route is to convert the amine to a nitrile (Sandmeyer) and then hydrolyze, but oxidation of the methyl group is more direct. Let's assume we can protect the amine first.

Protection: Protect the amine as an acetamide (B32628): N-(4-bromo-2-methyl-5-fluorophenyl)acetamide . google.com

Oxidation: Oxidize the methyl group to a carboxylic acid using KMnO₄. This yields N-(4-bromo-5-carboxy-2-fluorophenyl)acetamide .

Deprotection: Hydrolyze the amide to yield 5-amino-4-bromo-2-fluorobenzoic acid .

Diazotization/Reduction: Remove the amino group via diazotization and reduction (H₃PO₂) to give 4-bromo-2-fluorobenzoic acid . This again leads to the wrong isomer.

The complexity of the directing group effects suggests that the aromatic ring is likely assembled from a precursor that already contains the desired substitution pattern or can be easily manipulated. A plausible route would involve the reduction of a pre-existing carboxylic acid.

Final Proposed Route (most plausible):

The synthesis most likely starts from a commercially available precursor that simplifies the control of regiochemistry. A logical precursor is 4-bromo-5-fluoro-2-methylbenzoic acid . The synthesis of this precursor itself would be a multi-step process, but assuming its availability, the final step is straightforward.

Precursor: 4-Bromo-5-fluoro-2-methylbenzoic acid . The synthesis of this intermediate would likely start from a simpler fluorinated or brominated toluene or aniline, carefully choosing the sequence of halogenation and oxidation/functional group manipulation to control the regiochemistry. For example, starting with 3-fluoro-4-methylbenzoic acid, bromination would likely occur at the desired position 4 (ortho to methyl, meta to carboxyl).

Reduction: The final step is the reduction of the carboxylic acid to the primary alcohol. vapourtec.com This is a high-yielding, standard procedure.

Table 3: Proposed Multi-Step Synthesis Plan

| Step | Starting Material | Reagent(s) | Product | Reaction Type |

| 1 | 3-Fluoro-4-methylbenzoic acid | Br₂, FeBr₃ | 4-Bromo-5-fluoro-2-methylbenzoic acid | Electrophilic Aromatic Substitution |

| 2 | 4-Bromo-5-fluoro-2-methylbenzoic acid | 1. LiAlH₄ in THF2. H₂O workup | This compound | Reduction |

This optimized sequence places the challenging electrophilic substitution on a substrate where the directing groups cooperate to give the desired regioisomer, and it concludes with a reliable functional group interconversion to furnish the final target molecule.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly substituted benzyl (B1604629) alcohols is an area of continuous development, with a strong emphasis on sustainability and efficiency. Future research is likely to move beyond traditional multi-step syntheses towards more direct and environmentally benign methods.

C-H Functionalization: Direct C-H oxidation of the corresponding toluene (B28343) derivative (4-bromo-5-fluoro-2-methyltoluene) represents a highly atom-economical approach. researchgate.net Methods employing electrochemistry or photocatalysis with green oxidants like molecular oxygen or peroxides are at the forefront of sustainable synthesis. researchgate.netorganic-chemistry.orgrsc.org These techniques often proceed under mild conditions, tolerating a wide range of functional groups. researchgate.net

Mechanochemistry: The use of mechanochemical methods, such as ball milling, offers a solvent-free alternative for synthesizing complex molecules. eurekalert.orgmdpi.com This technique can facilitate C-C bond formations and other transformations by generating high energy and promoting electron transfer in the solid state, potentially offering a novel route to or from 4-bromo-5-fluoro-2-methylbenzyl alcohol. eurekalert.org

Flow Chemistry and Automation: Continuous flow reactors coupled with automated optimization platforms can accelerate the discovery of ideal reaction conditions for the synthesis of this alcohol. This approach allows for rapid screening of variables like temperature, pressure, and catalyst loading, enhancing yield and purity while minimizing waste.

Biocatalysis: Enzymatic resolutions and synthesis pathways provide a highly selective and green alternative. Lipases, for instance, can be used for the kinetic resolution of racemic benzyl alcohols through esterification, a methodology that could be adapted for producing enantiomerically pure forms of related chiral structures.

| Methodology | Key Features | Potential Advantage for Synthesis |

| Direct C-H Oxidation | Utilizes electrochemistry or photocatalysis; often uses green oxidants. researchgate.netorganic-chemistry.orgrsc.org | High atom economy, mild reaction conditions, reduced waste. |

| Mechanochemistry | Solvent-free synthesis via ball milling. eurekalert.orgmdpi.com | Environmentally friendly, potential for novel reactivity. |

| Flow Chemistry | Automated, continuous processing. | Rapid optimization, improved safety and scalability. |

| Biocatalysis | Employs enzymes for high selectivity. | Access to enantiopure compounds, green reaction media (e.g., water). |

Exploration of Under-Investigated Reactivity Patterns

The specific arrangement of bromo, fluoro, and methyl substituents on the benzyl alcohol framework opens avenues for exploring unique reactivity that may not be apparent from simpler analogues.

Ortho-Lithiation and Directed Metalation: The interplay between the hydroxyl group, the methyl group, and the halogen substituents could direct ortho-lithiation to the C6 position, creating a powerful nucleophile for the synthesis of more complex, polysubstituted aromatics.

C-F Bond Activation: While the C-F bond is the strongest single bond in organic chemistry, its activation and functionalization are of great interest for creating novel fluorinated building blocks. rsc.org Research into transition-metal-catalyzed C-F activation could transform the fluorine atom on this compound from a passive substituent into a reactive handle.

Palladium-Catalyzed Cross-Coupling: The bromo-substituent is a prime site for well-established cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Future work could explore complex, one-pot, multi-coupling sequences that leverage the differential reactivity of the benzylic alcohol and the C-Br bond.

Benzylic Substitution Mechanisms: The reaction of benzylic alcohols with hydrohalic acids can proceed via S(_N)1 or S(_N)2 mechanisms, depending on the substitution and reaction conditions. libretexts.orgpressbooks.pubyoutube.com The electronic effects of the fluoro (withdrawing) and methyl (donating) groups on the stability of a potential benzylic carbocation intermediate present a rich area for mechanistic investigation. stackexchange.com The formation of a carbocation is a key step in S(_N)1 reactions of benzylic alcohols. libretexts.org

Advanced Characterization Techniques for In-Situ Monitoring

To fully understand and optimize reactions involving this compound, the adoption of advanced in-situ monitoring techniques is crucial. These methods provide real-time data on reaction kinetics, intermediate formation, and product distribution without the need for offline sampling.

In-Situ Spectroscopy: Techniques like Raman and FTIR spectroscopy are powerful tools for tracking the concentration of reactants, products, and key intermediates in real-time. rsc.org For instance, in-situ Raman could be used to monitor the progress of microwave-promoted reactions involving this alcohol. rsc.org UV-visible spectroscopy can also be employed for real-time monitoring of reactions where chromophores change significantly. rsc.org

Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS): This technique allows for the in-situ study of catalytic reactions on surfaces, such as those involving metal-organic frameworks (MOFs). acs.org It could be invaluable for understanding the catalytic conversion of this compound on heterogeneous catalysts.

Process Analytical Technology (PAT): Integrating various in-situ sensors with automated reaction platforms enables a comprehensive understanding of the reaction dynamics. acs.org This can lead to the development of highly controlled and optimized synthetic processes for industrial-scale production.

| Technique | Application in Studying the Compound | Data Provided |

| In-Situ Raman/FTIR | Real-time monitoring of synthesis or degradation reactions. rsc.org | Reaction kinetics, intermediate identification, endpoint determination. |

| In-Situ UV-Vis | Tracking reactions involving changes in conjugated systems. rsc.org | Decolorization or formation rates of chromophoric species. |

| SHINERS | Studying catalytic mechanisms on surfaces (e.g., MOFs). acs.org | Dynamic information about surface-adsorbed species and catalytic processes. |

| Automated Platforms | High-throughput screening and process optimization. acs.org | Optimized reaction parameters (temperature, concentration, catalyst). |

Deeper Integration of Computational and Experimental Studies

The synergy between computational chemistry and experimental work is a powerful paradigm for accelerating discovery. For a molecule like this compound, this integration can provide profound insights.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the most likely mechanisms. nih.govnih.gov This is particularly useful for understanding the regioselectivity of electrophilic substitutions or the complex pathways of catalytic cycles.

Predicting Reactivity and Properties: Computational models can predict the outcomes of reactions and guide experimental design. For example, by calculating the adsorption energies of the alcohol and its potential products on a catalyst surface, researchers can predict catalyst performance and selectivity. nih.govacs.org